molecular formula C15H10BrF2NO B5751967 (E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B5751967
M. Wt: 338.15 g/mol
InChI Key: SCBRSZILLDINDD-FPYGCLRLSA-N
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Description

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromo and fluorine substituent on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and cinnamic acid derivatives.

    Amidation Reaction: The aniline derivative undergoes an amidation reaction with the cinnamic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The double bond in the enamide can be subjected to oxidation or reduction reactions, leading to different products.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Products with different substituents replacing the bromo or fluoro groups.

    Oxidation: Epoxides or diols formed from the double bond.

    Reduction: Saturated amides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The presence of bromo and fluoro substituents can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide
  • (E)-N-(4-bromo-2-chlorophenyl)-3-(4-fluorophenyl)prop-2-enamide
  • (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide

Uniqueness

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide is unique due to its specific combination of bromo and fluoro substituents, which can influence its reactivity, stability, and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2NO/c16-11-4-7-14(13(18)9-11)19-15(20)8-3-10-1-5-12(17)6-2-10/h1-9H,(H,19,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBRSZILLDINDD-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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